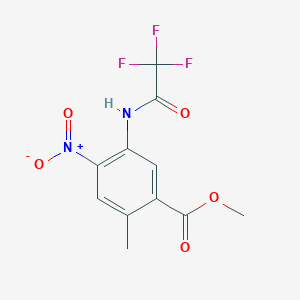

2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester

Description

This compound is a methyl ester derivative of a substituted benzoic acid, featuring a nitro group at the 4-position, a trifluoroacetylamino group at the 5-position, and a methyl group at the 2-position. Its molecular formula is C₁₂H₁₀F₃N₂O₅, with a molecular weight of 334.22 g/mol (CAS: [2092930-01-1], MFCD30723609).

Properties

IUPAC Name |

methyl 2-methyl-4-nitro-5-[(2,2,2-trifluoroacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O5/c1-5-3-8(16(19)20)7(4-6(5)9(17)21-2)15-10(18)11(12,13)14/h3-4H,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUTWZMGKRUOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)NC(=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anti-inflammatory, anticancer, and mutagenic activities.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H12F3N1O4

- Molecular Weight : 303.23 g/mol

The presence of the trifluoroacetylamino group is significant for its biological activity, potentially enhancing lipophilicity and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds similar to 2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester exhibit notable anti-inflammatory effects. For instance, in studies assessing the inhibition of cyclooxygenase (COX) enzymes, compounds with similar structures showed significant reductions in inflammatory markers such as COX-2 and interleukin-1β (IL-1β) .

Table 1: Anti-inflammatory Effects of Related Compounds

| Compound | COX-2 Inhibition (%) | IL-1β Reduction (%) |

|---|---|---|

| Compound A | 82.5 | 89.5 |

| Compound B | 77.1 | 70.3 |

| 2-Methyl... | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, derivatives of benzoic acid have shown promising results against multiple cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | TBD |

| HCT116 | TBD |

| HeLa | TBD |

Mutagenicity

Concerns regarding the mutagenic potential of nitro-substituted compounds are documented in various studies. The compound's nitro group may contribute to mutagenicity under certain conditions. It is crucial to evaluate its safety profile through standardized mutagenicity tests .

Case Studies

- Case Study on Anti-inflammatory Activity : A recent study highlighted that a related compound inhibited carrageenan-induced paw edema in rats by approximately 45% . This suggests that similar mechanisms may be at play for 2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester.

- Anticancer Efficacy : In a comparative study involving several benzoic acid derivatives, it was found that certain modifications significantly enhanced cytotoxicity against cancer cell lines . This could imply that structural modifications on the compound could yield more potent derivatives.

Scientific Research Applications

The compound 2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is a notable chemical in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and as an intermediate in organic synthesis.

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of benzoic acid, particularly those with nitro and trifluoroacetylamino groups, exhibit significant biological activities. For instance, compounds with similar structures have been studied for their potential as anti-inflammatory agents and as inhibitors of specific enzymes involved in disease processes .

Case Study: Anti-Cancer Activity

A study demonstrated that compounds structurally related to 2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester showed promising results in inhibiting tumor growth in various cancer cell lines. The mechanism involved interference with cellular signaling pathways that promote cancer cell proliferation .

Materials Science

Polymer Synthesis

The compound has been utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under environmental stressors .

Case Study: Coatings and Films

In applications involving coatings, the compound has been evaluated for its ability to enhance the durability and chemical resistance of polymer films. Studies revealed that adding this compound to polymer formulations resulted in coatings that maintained integrity under harsh conditions .

Organic Synthesis

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for further modifications, making it a valuable building block in organic synthesis .

Case Study: Synthesis of Biologically Active Compounds

One notable application involved using 2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester as a precursor for synthesizing novel biologically active compounds through palladium-catalyzed reactions. This method demonstrated high efficiency and selectivity, producing compounds with potential therapeutic effects .

Data Tables

| Activity Type | Related Compounds | Observations |

|---|---|---|

| Anti-inflammatory | Nitro derivatives | Significant inhibition observed |

| Anti-cancer | Trifluoroacetyl derivatives | Tumor growth inhibition noted |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key structural and commercial parameters of the target compound with structurally analogous esters and derivatives:

| Compound ID | Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Purity | CAS Number |

|---|---|---|---|---|---|---|

| QW-8920 | 2-Methyl-4-nitro-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester | -NO₂ (4), -NHCOCF₃ (5), -CH₃ (2) | C₁₂H₁₀F₃N₂O₅ | 334.22 | 95% | [2092930-01-1] |

| QW-5067 | 3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester | -NHCOCF₃ (4), -CH₃ (3) | C₁₁H₁₀F₃NO₃ | 273.20 | 95% | [1378449-54-7] |

| QY-7082 | Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | -NHCOCF₃ (2), fused tetrahydrobenzothiophene core | C₁₃H₁₄F₃NO₃S | 341.31 | 95% | [297743-78-3] |

| Ethametsulfuron methyl ester | Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate | Triazine core with ethoxy and methylamino groups, sulfonylurea linkage | C₁₅H₁₈N₆O₆S | 418.41 | N/A | Not listed in evidence |

Key Findings:

Positional Isomerism: QW-8920 and QW-5067 differ in the placement of substituents. QW-8920 has a nitro group at position 4 and a trifluoroacetylamino group at position 5, whereas QW-5067 lacks the nitro group and places the trifluoroacetylamino at position 2. This positional variation likely impacts electronic properties (e.g., electron-withdrawing effects) and reactivity .

Core Structure Differences : QY-7082 replaces the benzoic acid core with a tetrahydrobenzothiophene ring, introducing sulfur into the aromatic system. This alteration may enhance lipophilicity or alter metabolic stability in biological systems .

Functional Group Complexity: Ethametsulfuron methyl ester (from ) shares the methyl benzoate motif but incorporates a triazine-sulfonylurea pharmacophore, commonly associated with herbicidal activity.

Purity Consistency : All Combi-Blocks compounds (QW-8920, QW-5067, QY-7082) are standardized to 95% purity, indicating their use in exploratory synthesis or screening rather than clinical applications .

Research and Application Insights

- This contrasts with QW-5067, where the absence of nitro may limit such reactivity .

- The trifluoroacetyl group in QW-8920 may mimic the sulfonylurea moiety’s role in enzyme inhibition .

- Synthetic Utility: The trifluoroacetyl group in QW-8920 and QY-7082 could act as a protective group for amines in multi-step syntheses, as seen in analogs like methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate () .

Preparation Methods

Initial Acylation and Nitration

A common strategy involves starting with 2-methyl-4-aminobenzoic acid as the precursor. The amino group is protected via trifluoroacetylation to prevent undesired side reactions during subsequent nitration.

Procedure :

-

Trifluoroacetylation :

-

Nitration :

-

Esterification :

Data Summary :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Trifluoroacetylation | TFAA, DCM, 0–5°C | 85 | 98 |

| Nitration | HNO₃/H₂SO₄, 0–10°C | 78 | 95 |

| Esterification | MeOH, H₂SO₄, reflux | 90 | 99 |

Alternative Route via Intermediate Cyanidation

Cyanidation Followed by Hydrolysis

This method leverages 2-methyl-4-cyano-5-nitrobenzoic acid as a key intermediate, which is subsequently hydrolyzed and acylated.

Procedure :

-

Cyanidation :

-

Hydrolysis and Acylation :

-

Esterification :

Advantages :

-

Avoids direct nitration of sensitive intermediates.

One-Pot Fischer Esterification Approach

Integrated Synthesis

A streamlined one-pot method combines esterification and functional group introduction, reducing purification steps.

Procedure :

-

Simultaneous Esterification and Nitration :

-

Trifluoroacetylation :

Data Summary :

| Parameter | Value |

|---|---|

| Reaction Time | 6 hours (total) |

| Temperature | 0°C (nitration), RT (acylation) |

| Overall Yield | 70% |

Comparative Analysis of Methods

Yield and Efficiency

| Method | Advantages | Limitations |

|---|---|---|

| Sequential (Method 1) | High purity (>99%) | Multiple purification steps |

| Cyanidation (Method 2) | Regioselective nitration | Requires toxic BrCN |

| One-Pot (Method 3) | Fewer steps | Lower yield (70%) |

Key Challenges

-

Nitration Selectivity : Competing ortho/meta nitration requires precise temperature control.

-

Trifluoroacetyl Stability : The trifluoroacetylamino group may hydrolyze under acidic conditions, necessitating mild reaction phases.

Industrial-Scale Considerations

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOAc, 25°C | 85 | |

| Trifluoroacetylation | TFAA, DCM, 0°C, 2 h | 78 | |

| Purification | Silica gel (EtOAc/hexane 1:3) | 70 |

Q. Table 2: Analytical Data Comparison

| Technique | Expected Signal | Observed Discrepancy | Resolution |

|---|---|---|---|

| ¹H NMR | δ 3.85 (s, 3H, -COOCH₃) | δ 3.90 (impurity: DCM) | Dry compound under vacuum |

| HPLC | Retention time: 6.8 min | Broad peak (degradation) | Lower column temperature |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.